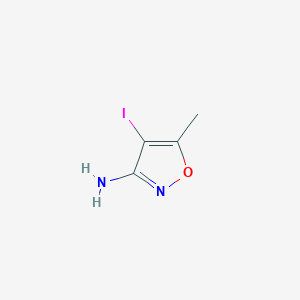

4-Iodo-5-methylisoxazol-3-amine

Descripción

Significance of Isoxazole (B147169) Core Structures in Heterocyclic Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern heterocyclic chemistry. sigmaaldrich.comnih.gov This structural motif is not merely a synthetic curiosity but a privileged scaffold found in numerous biologically active molecules and functional materials. rsc.orgmdpi.com The unique electronic properties of the isoxazole ring, arising from the electronegativity of the heteroatoms and its aromatic character, impart a diverse range of chemical reactivities and biological interactions. youtube.com

In medicinal chemistry, the isoxazole core is a key component in a variety of approved drugs, demonstrating activities such as anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govnih.gov Its ability to act as a bioisostere for other functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, the isoxazole ring serves as a versatile synthetic intermediate, amenable to a wide array of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. nih.govresearchgate.net

Contextualizing Halogenation within Isoxazole Chemistry

The introduction of halogen atoms onto the isoxazole core, a process known as halogenation, dramatically expands the synthetic utility and potential applications of this heterocyclic system. Halogenated isoxazoles are not only important for their intrinsic biological activities but also as versatile precursors for further molecular elaboration. The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. researchgate.netresearchgate.netnih.gov

Specifically, the iodination of isoxazoles is of particular interest. The carbon-iodine bond is the most reactive among the halogens in these coupling reactions, providing a highly efficient handle for the construction of carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity makes iodo-isoxazoles highly valuable building blocks for creating libraries of complex molecules for drug discovery and materials science. princeton.edu

Research Trajectories and Unexplored Dimensions of 4-Iodo-5-methylisoxazol-3-amine

The compound This compound (CAS Number: 930-85-8) represents a specific and intriguing example of a halogenated isoxazole. sigmaaldrich.comapolloscientific.co.uk While its parent compound, 3-amino-5-methylisoxazole (B124983), is a well-documented intermediate in the synthesis of sulfonamides and other pharmaceuticals, the iodinated derivative remains a largely unexplored entity in academic literature. nih.govresearchgate.netacs.org

The strategic placement of the iodo, methyl, and amino groups on the isoxazole ring suggests several potential research avenues. The amino group provides a site for derivatization, for example, through acylation or alkylation, while the iodo group serves as a prime location for cross-coupling reactions. This dual functionality makes This compound a potentially powerful building block for the synthesis of novel, highly substituted isoxazole derivatives with tailored properties.

Current research on closely related structures suggests that this compound could be a valuable precursor for the development of new kinase inhibitors, antibacterial agents, or other biologically active molecules. researchgate.net The exploration of its reactivity in various catalytic systems and its incorporation into larger molecular frameworks are promising areas for future investigation.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 930-85-8 | sigmaaldrich.com |

| Molecular Formula | C₄H₅IN₂O | sigmaaldrich.com |

| Molecular Weight | 224.00 g/mol | N/A |

| Melting Point | 97-99 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSKCUUMSKWKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595164 | |

| Record name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-85-8 | |

| Record name | 4-Iodo-5-methyl-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 5 Methylisoxazol 3 Amine and Its Precursors

Classical Approaches to Isoxazole (B147169) Ring Formation Relevant to 4-Iodo-5-methylisoxazol-3-amine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental structural motif. Its synthesis can be achieved through various classical methods, with cycloaddition and condensation reactions being particularly prominent.

Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction, particularly involving nitrile oxides as the 1,3-dipole, is a cornerstone of isoxazole synthesis. nih.gov This method is highly versatile for creating substituted isoxazoles. nih.govd-nb.info

Key Features of [3+2] Cycloaddition:

Components : The reaction involves a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne or alkene). nih.gov

Nitrile Oxide Generation : Nitrile oxides are unstable and typically generated in situ. A common method is the oxidation of aldoximes. nih.gov Various oxidizing agents can be employed, and some protocols have been developed using greener methods, such as using oxone in an aqueous medium. nih.gov

Regioselectivity : The reaction of nitrile oxides with terminal alkynes generally yields 3,5-disubstituted isoxazoles. nih.gov The use of copper catalysts can improve both the reaction rate and regioselectivity, although this is often limited to terminal alkynes. nih.gov

Mechanochemistry : Environmentally friendly approaches, such as ball-milling, have been developed for the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes, offering high atom economy and shorter reaction times. nih.gov

For the synthesis of a precursor to the target molecule, such as 5-methylisoxazole (B1293550), the cycloaddition would involve a propyne (B1212725) equivalent reacting with a nitrile oxide generated from formaldoxime.

Condensation and Cyclization Protocols

Condensation reactions provide an alternative and powerful route to the isoxazole nucleus, often by reacting a three-carbon component with a source of hydroxylamine (B1172632). testbook.com

One of the most direct methods for synthesizing the 5-methylisoxazole core involves the reaction of hydroxylamine with a β-dicarbonyl compound or its equivalent. For instance, a patent describes a process where an alkali metal hydroxymethyleneacetone is reacted with hydroxylamine-N-sulfonic acid to produce 5-methylisoxazole with high purity, minimizing the formation of the 3-methylisoxazole (B1582632) isomer. A Chinese patent details a method for producing a precursor to 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) starting from the condensation of acetone (B3395972) oxime with 2,2-diethoxy ethyl acetate (B1210297). google.com

Another relevant strategy is the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, where regiochemical control can be achieved by modifying the reaction conditions. Further methods include the synthesis from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in aqueous media, highlighting an environmentally benign approach. researchgate.net

| Method | Key Reactants | General Outcome | References |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne/Alkyne | 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles | nih.govd-nb.infonih.gov |

| Condensation/Cyclization | β-Dicarbonyl equivalent + Hydroxylamine | Regioselective formation of substituted isoxazoles | testbook.comgoogle.comresearchgate.net |

| Intramolecular Cyclization | α,β-Acetylenic Oximes | Selectively substituted isoxazoles | organic-chemistry.org |

Regioselective Iodination Strategies

To synthesize the target compound, an iodine atom must be introduced at the C4 position of the 5-methylisoxazole ring. This requires a highly regioselective halogenation method.

Direct Iodination of Isoxazole Derivatives

The C4 position of the isoxazole ring is susceptible to electrophilic substitution. Direct iodination is a feasible and efficient strategy. Research has shown that 3,5-disubstituted 4-haloisoxazoles can be readily prepared by the reaction of 2-alkyn-1-one O-methyl oximes with various electrophiles. acs.org

Specifically for iodination, reagents such as iodine monochloride (ICl) and N-Iodosuccinimide (NIS) are highly effective. nih.gov

Iodine Monochloride (ICl) : ICl is reported to be a very efficient electrophile for the cyclization of 2-alkyn-1-one O-methyl oximes to yield 4-iodoisoxazoles in high yields under mild conditions. nih.gov

N-Iodosuccinimide (NIS) : NIS is another common and effective reagent for the direct iodination of aromatic and heteroaromatic rings. A patent for the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde describes the direct iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869) using NIS in acetonitrile (B52724). google.com

A general protocol for the direct iodination relevant to the target compound would involve treating a precursor like 5-methylisoxazol-3-amine with a suitable iodinating agent (e.g., NIS or I2) in an appropriate solvent.

Halogenation via Organometallic Intermediates

An alternative strategy for regioselective halogenation involves the use of organometallic intermediates. This approach typically involves two steps: metallation of the heterocycle at the desired position, followed by quenching the resulting organometallic species with an electrophilic halogen source.

A relevant procedure involves the reaction of a terminal alkyne with n-butyllithium (n-BuLi) to form a lithium acetylide. organic-chemistry.org This intermediate can then react with an aldehyde, and subsequent treatment with molecular iodine (I₂) leads to the formation of a 3,5-disubstituted isoxazole. organic-chemistry.org While this method constructs the ring and halogenates in a one-pot sequence, it underscores the principle of using an organometallic intermediate to direct the position of halogenation.

A more direct application of this strategy would be the deprotonation of a pre-formed isoxazole ring at the C4 position using a strong base like n-BuLi or lithium diisopropylamide (LDA). The resulting 4-isoxazolyl-lithium or -zinc species can then be reacted with an electrophilic iodine source, such as I₂, to install the iodine atom with high regioselectivity. Palladium-catalyzed reactions are also central to the functionalization of isoxazoles, though they are more commonly reported for C-C bond formation, such as direct arylation at the C5 position. nih.govresearchgate.net

Amination Pathways for Isoxazole Derivatives

The final key structural feature of the target molecule is the amino group at the C3 position. This can be introduced either during the ring formation or by functionalizing a pre-existing isoxazole.

The most direct precursor to the target compound is 3-amino-5-methylisoxazole (B124983) . A patented process describes the preparation of this intermediate by first reacting 5-methylisoxazole with a tertiary alkyl compound (like t-butyl alcohol) in the presence of a mineral acid to form an N-t-butyl isoxazolium salt. google.com This salt is then reacted with hydroxylamine in a basic medium, followed by hydrolysis to yield 3-amino-5-methylisoxazole. google.com This precursor can then undergo regioselective iodination at the C4 position as described in section 2.2.

Other general strategies for synthesizing aminoisoxazoles include:

The reaction of α,β-dihalo carboxylic acid nitriles with hydroxylamine in an alkaline medium.

The synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates from the reaction of thioxo-propanoates with hydroxylamine. researchgate.net

The synthesis of the target compound, this compound, would most logically proceed via the synthesis of 3-amino-5-methylisoxazole, followed by a regioselective direct iodination at the C4 position.

| Synthetic Step | Key Precursor/Intermediate | Typical Reagents | References |

|---|---|---|---|

| Isoxazole Ring Formation | Hydroxymethyleneacetone | Hydroxylamine-N-sulfonic acid | google.com |

| Amination | 5-Methylisoxazole | 1. t-Butyl alcohol, H₂SO₄ 2. Hydroxylamine, NaOH 3. Hydrolysis | google.com |

| Iodination | 3-Amino-5-methylisoxazole | N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) | google.comnih.gov |

Introduction of Amino Functionality

The synthesis of 3-amino-5-methylisoxazole is a key step, as the amino group is a primary feature of the target compound. Several synthetic routes have been established for its preparation.

One common approach involves the reaction of various nitrile compounds with hydroxylamine or its derivatives. For instance, 3-amino-5-methylisoxazole can be manufactured by reacting nitrile compounds like 2,3-dibromobutyronitrile, 2-bromocrotononitrile, or tetrolonitrile with hydroxyurea (B1673989) in an alkaline medium, where the pH is carefully maintained between 10.1 and 13. researchgate.netresearchgate.net Another method starts with 3-hydroxybutanenitrile, which is reacted with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride in toluene (B28343) to yield 3-amino-5-methylisoxazole with a reported purity of 98.8% and a yield of 77%. researchgate.net

A multi-step synthesis has also been developed, starting from common reagents like ethyl acetate and acetonitrile. mdpi.com In this process, acetyl acetonitrile is first formed in the presence of a metal base. This intermediate is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to produce the final 3-amino-5-methylisoxazole. mdpi.com This method avoids the use of chlorinated solvents like chloroform, which were used in older procedures. mdpi.com

Table 1: Selected Synthetic Routes for 3-Amino-5-methylisoxazole

| Starting Materials | Key Reagents | Solvent(s) | Yield | Purity | Reference(s) |

| 3-Hydroxybutanenitrile | Hydroxylamine hydrochloride, Potassium carbonate, Iron(III) chloride | Water, Toluene | 77% | 98.8% | researchgate.net |

| Ethyl acetate, Acetonitrile | Metal base (e.g., n-Butyllithium), p-Toluenesulfonyl hydrazide, Hydroxylamine | Tetrahydrofuran (B95107), Alcohol | 87% (for first step) | 98% (for first step) | mdpi.com |

| 2-Bromocrotononitrile | Hydroxyurea, Alkali metal hydroxide | Aqueous medium | 50-76% (general process) | - | researchgate.net |

Transformation of Nitro Precursors to Amino-isoxazoles

An alternative and widely used strategy in organic synthesis for introducing an amino group is through the reduction of a corresponding nitro functionality. This approach is also applicable to the isoxazole series. The transformation of a nitro-isoxazole to an amino-isoxazole provides a powerful method for installing the amine group at a late stage in the synthetic sequence.

A pertinent example is the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate from its nitro precursor. nih.gov In this reaction, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is treated with iron powder in a mixture of acetic acid and water. The reaction, stirred at 50°C for two hours, effectively reduces the nitro group to an amino group, yielding the desired product. nih.gov This method highlights the utility of metal-acid systems for the chemoselective reduction of nitro groups on the isoxazole ring, a process that is fundamental in the synthesis of various amino-substituted heterocycles. Generally, the reduction of nitroalkanes can lead to the formation of aldehydes in an alkaline environment, which can then react further to form isoxazoles. thieme-connect.de

Table 2: Example of Nitro Group Reduction on an Isoxazole Ring

| Starting Material | Reagents | Solvent | Temperature | Product | Reference(s) |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder | Acetic acid / Water (3:1 v/v) | 50°C | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | nih.gov |

Emerging and Sustainable Synthetic Routes

In line with the growing importance of environmentally conscious chemical manufacturing, research has focused on developing more sustainable and efficient methods for synthesizing isoxazole derivatives.

Green Chemistry Approaches in Isoxazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govnih.gov

Microwave-assisted synthesis has emerged as a significant green technique. nih.govnih.govmdpi.com The use of microwave irradiation can enhance reaction rates, leading to higher selectivity and improved product yields compared to traditional heating methods. nih.govnih.govmdpi.com This has been successfully applied to the development of novel isoxazole derivatives from chalcones. nih.govnih.gov

Another promising green technology is sonochemistry, or the use of ultrasonic irradiation. This method offers enhanced reaction efficiency, reduced energy consumption, and improved yields in the synthesis of isoxazole-based molecules. Ultrasound can accelerate reaction kinetics, minimize the formation of byproducts, and facilitate the use of green solvents or catalysts. Furthermore, solvent-free reaction conditions represent a significant step towards greener synthesis. An example is the single-step condensation reaction of 3-amino-5-methylisoxazole with various aromatic aldehydes at room temperature, which proceeds with a short reaction time and provides outstanding product yields without the need for a solvent.

Catalytic Methods for C-I Bond Formation on Isoxazole Ring

The final key step in the synthesis of this compound is the introduction of iodine at the C4 position of the isoxazole ring. While classical electrophilic iodination methods exist, catalytic approaches are highly sought after for their efficiency and selectivity.

Transition-metal catalysis has become a cornerstone of modern organic synthesis for its ability to facilitate challenging bond formations. researchgate.netmdpi.com Research has demonstrated the feasibility of a Pd(II)-catalyzed C4-iodination of 3,5-disubstituted isoxazoles. researchgate.net This type of C-H activation strategy represents a highly efficient and atom-economical route to functionalized isoxazoles, allowing for the direct replacement of a hydrogen atom with iodine. Palladium-catalyzed direct arylation of isoxazoles has also been achieved, selectively activating the C-H bond at the 5-position.

While not strictly catalytic, other modern methods provide efficient access to 4-iodoisoxazoles. One such method involves the iodination of 3,5-disubstituted isoxazoles using N-Iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). nih.gov A patent also describes the iodination of a 3-methylisoxazole derivative at the 4-position using iodosuccinimide in acetonitrile. These methods, while stoichiometric in the iodine source, are effective for producing the desired 4-iodo-isoxazole core structure, which is the immediate precursor to the target compound.

Reactivity and Chemical Transformations of 4 Iodo 5 Methylisoxazol 3 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the isoxazole (B147169) ring makes 4-Iodo-5-methylisoxazol-3-amine an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating C-C, C-N, and C-O bonds, allowing for the introduction of diverse substituents onto the isoxazole core.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organohalide with an organoboron compound. wikipedia.org For this compound, the high reactivity of the C-I bond facilitates coupling with a wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding esters. wikipedia.org This reaction typically proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical; bulky phosphine ligands have been shown to be essential for suppressing the formation of ketone byproducts in the coupling of other substituted bromoisoxazoles. A base, commonly potassium carbonate or cesium carbonate, is required to activate the boronic acid for the transmetalation step. youtube.com The reaction allows for the synthesis of various 4-aryl-5-methylisoxazol-3-amine derivatives, which are of interest in medicinal chemistry. For example, the Suzuki-Miyaura coupling of 4-iodo-5-methyl-3-phenylisoxazole (B1305843) was a key step in an efficient synthesis of the COX-2 inhibitor Valdecoxib. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodo-isoxazoles

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | ~85-95 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | Dioxane | ~90 | nih.gov |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | ~80-90 | wikipedia.org |

| Benzenesulfonamide-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | DME | 87 | nih.gov |

This table presents plausible reaction conditions and outcomes based on documented couplings of similar 4-iodoisoxazole (B1321973) structures.

Heck and Sonogashira Coupling Reactions

The iodine substituent at the C4 position also enables participation in other significant palladium-catalyzed reactions, such as the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinylic position, typically with high trans selectivity. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base, like triethylamine, to regenerate the active catalyst. nih.gov

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting the iodo-isoxazole with a terminal alkyne. rsc.org This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI), although copper-free conditions have also been developed. rsc.orgrsc.org Studies on 3,5-disubstituted-4-iodoisoxazoles have shown that Sonogashira couplings proceed in high yields with a variety of terminal alkynes, providing a direct route to 4-alkynylisoxazoles. rsc.orgnih.govresearchgate.net The reaction is tolerant of various functional groups on both the alkyne and the isoxazole. nih.gov

Table 2: Representative Heck and Sonogashira Coupling Reactions of 4-Iodo-isoxazoles

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Heck | N-Acryloylmorpholine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 98 | nih.gov |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 91 | nih.gov |

| Sonogashira | 1-Heptyne | Pd(acac)₂ / PPh₃ / CuI | Cs₂CO₃ | Dioxane | 95 | rsc.org |

| Sonogashira | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 86 | rsc.org |

This table illustrates typical conditions and products for Heck and Sonogashira reactions based on studies with 4-iodo-5-methyl-3-phenylisoxazole and other 4-iodoisoxazoles.

Other Palladium- and Copper-Catalyzed Transformations

Beyond the Suzuki, Heck, and Sonogashira reactions, the C4-iodo functionality allows for other useful transformations. Palladium-catalyzed carbonylative coupling reactions can be employed to introduce carbonyl-containing groups. For instance, reacting a 4-iodoisoxazole with carbon monoxide and an amine in the presence of a palladium catalyst can produce the corresponding C4-carboxamide. nih.gov Similarly, reaction with carbon monoxide and an alcohol yields a C4-carboxylate ester. nih.gov These reactions significantly expand the synthetic utility of the 4-iodoisoxazole scaffold, providing access to a wider range of functionalized derivatives. nih.gov

Nucleophilic Substitution Reactions Involving the Amino Group

The exocyclic amino group at the C3 position of this compound is a key nucleophilic center. Its reactivity is central to the synthesis of a variety of derivatives, including amides, sulfonamides, and more complex heterocyclic systems through condensation reactions.

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily undergoes N-acylation and N-sulfonylation. These are standard transformations for primary amines and provide stable amide and sulfonamide derivatives, respectively.

Acylation is typically achieved by treating the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

Sulfonylation follows a similar pathway, where the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to yield the corresponding sulfonamide. Research on other 5-aminoisoxazole derivatives has demonstrated the synthesis of various sulfonamides which have been investigated for their biological activities, such as carbonic anhydrase inhibition. nih.gov The reactivity of the amino group in 5-amino-3-(5-nitro-2-furyl)isoxazoles in acylation reactions has also been documented. acs.orgacs.org

Table 3: General Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Product Type |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine | N-(4-Iodo-5-methylisoxazol-3-yl)acetamide |

| Acylation | Benzoyl chloride | Triethylamine | N-(4-Iodo-5-methylisoxazol-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(4-Iodo-5-methylisoxazol-3-yl)-4-methylbenzenesulfonamide |

Reactions with Carbonyl Compounds and Multicomponent Condensations

The nucleophilic amino group can react with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These intermediates can then participate in further reactions, often in one-pot multicomponent condensations, to generate complex heterocyclic structures.

Studies on the isomeric 3-amino-5-methylisoxazole (B124983) have shown that its reactivity in multicomponent reactions is well-established. researchgate.netfrontiersin.org For instance, the reaction of 3-amino-5-methylisoxazole with pyruvic acid derivatives can lead to the formation of furanones and pyrrolones, with the exocyclic NH₂ group acting as the sole nucleophilic center. researchgate.netresearchgate.net However, attempts at three-component condensation of 3-amino-5-methylisoxazole with an aromatic aldehyde and pyruvic acid were reported to be ineffective. researchgate.net In other systems, multicomponent reactions involving aminoazoles, aldehydes, and active methylene (B1212753) compounds like 1,3-dicarbonyls are common strategies for building fused heterocyclic rings, such as isoxazolo[5,4-b]pyridines. frontiersin.org The application of these methods to this compound would provide a powerful route to novel, densely functionalized heterocyclic systems.

Electrophilic Aromatic Substitution on the Isoxazole Ring (excluding iodination)

The isoxazole ring is generally considered an electron-deficient aromatic system. However, the presence of an amino group at the 3-position and a methyl group at the 5-position enhances the electron density of the ring, facilitating electrophilic aromatic substitution reactions. The 4-position of the isoxazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. While iodination is a common example of this reactivity, other electrophiles can also be introduced at this position.

Research on variously substituted isoxazoles has shown that the 4-position is readily susceptible to electrophilic attack. For instance, studies on the bromination of isoxazoles containing a pendant alcohol or carboxylic acid functional group have demonstrated the formation of 4-bromo-spiro-isoxazolines through an intramolecular cyclization following the initial electrophilic addition of bromine. nih.gov This highlights the reactivity of the 4-position towards electrophiles.

Although specific examples of electrophilic substitutions other than iodination on this compound are not extensively documented in publicly available literature, the general principles of isoxazole chemistry suggest that reactions such as nitration, sulfonation, and Friedel-Crafts reactions would likely occur at the 4-position, displacing the iodo group or, if the starting material were the non-iodinated 3-amino-5-methylisoxazole, substitution would occur at the 4-position. The strong directing effect of the amino group and the inherent reactivity of the 4-position of the isoxazole nucleus support this hypothesis. reddit.com

| Reaction Type | Typical Reagents | Expected Product at C4-Position |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl (-COR) |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkyl (-R) |

Note: The table above represents predicted reactivity based on established principles of electrophilic aromatic substitution on activated heterocyclic systems. Specific experimental data for this compound is limited.

Organometallic Intermediates Derived from this compound

The carbon-iodine bond in this compound provides a valuable handle for the formation of organometallic intermediates. These intermediates, in turn, can be reacted with a wide range of electrophiles to introduce new functional groups at the 4-position of the isoxazole ring, significantly expanding its synthetic utility.

Direct lithiation of the isoxazole ring at the 4-position can be challenging due to the potential for the organolithium reagent to react with the amino group. However, halogen-metal exchange offers a more viable route. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in the formation of the corresponding 4-lithio-5-methylisoxazol-3-amine. This intermediate is a powerful nucleophile and can be quenched with various electrophiles.

Studies on related 3,5-disubstituted isoxazoles have shown that lithiation of the methyl group at the 5-position can also occur. cdnsciencepub.com The reaction conditions, particularly the choice of the organolithium reagent and the temperature, would be crucial in controlling the regioselectivity of the lithiation.

Once formed, the 4-lithio intermediate can participate in a variety of synthetic transformations as illustrated in the following table:

| Electrophile | Quenching Reagent | Product at C4-Position |

| Carbonyl compounds | Aldehydes, Ketones | Hydroxyalkyl group |

| Carbon dioxide | CO₂ (gas or solid) | Carboxylic acid group |

| Alkyl halides | R-X | Alkyl group |

| Silyl halides | R₃SiCl | Silyl group |

Note: The information in this table is based on the general reactivity of organolithium compounds and their application in the functionalization of iodo-heterocycles.

The formation of a Grignard reagent from this compound can be achieved through the reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The presence of the amino group might necessitate the use of an excess of the Grignard reagent or a protection strategy for the amino group to prevent side reactions.

Alternatively, an iodine-magnesium exchange reaction using a pre-formed Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can be a more efficient method for generating the 4-isoxazolyl magnesium species. thieme-connect.com This "turbo-Grignard" reagent is known to facilitate the exchange even at low temperatures.

The resulting Grignard reagent, 4-(chloromagnesio)-5-methylisoxazol-3-amine, is a versatile nucleophile that can be used in a variety of cross-coupling reactions and additions to carbonyl compounds.

| Reaction Type | Coupling Partner/Reagent | Catalyst (if applicable) | Product at C4-Position |

| Negishi Coupling | Organozinc halide (R-ZnX) | Pd or Ni catalyst | Aryl, Alkyl, or Vinyl group |

| Kumada Coupling | Aryl or Vinyl halide (Ar-X) | Pd or Ni catalyst | Aryl or Vinyl group |

| Addition to Carbonyls | Aldehydes, Ketones | - | Hydroxyalkyl group |

Note: The reactivity outlined in this table is based on established Grignard chemistry and its application in the functionalization of iodoarenes and iodoheterocycles. Specific yields and reaction conditions for this compound may vary.

Computational and Theoretical Investigations of 4 Iodo 5 Methylisoxazol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These theoretical methods can predict a wide range of properties, from the most stable three-dimensional arrangement of atoms to the electronic distribution and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Iodo-5-methylisoxazol-3-amine, DFT studies would be instrumental in determining its most stable conformation. By calculating the energies of different spatial arrangements (conformers), researchers can identify the lowest energy structure, which is the most likely to be observed. These calculations would also provide key energetic data, such as the total energy and the heat of formation, which are crucial for understanding the compound's stability. However, no specific studies applying DFT to determine the conformational preferences and energetics of this compound have been published.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). An FMO analysis of this compound would map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and stability. Specific FMO analysis for this compound is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. The map uses a color scale to indicate different potential values, where red typically represents regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). An MEP map for this compound would identify the electron-rich areas, such as the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amino group, as likely sites for electrophilic attack. Conversely, electron-deficient regions would indicate sites susceptible to nucleophilic attack. No such specific MEP mapping studies for this compound have been documented.

Theoretical Spectroscopic Property Predictions

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its vibrational behavior.

Vibrational Frequency Calculations (FT-IR, Raman)

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption peaks in Fourier-transform infrared (FT-IR) and Raman spectra. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. For this compound, these calculations would provide a theoretical spectrum that could aid in the interpretation of experimental spectroscopic data. However, there are no published theoretical vibrational frequency calculations specifically for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. d-nb.infonih.gov The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets.

The general approach involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. ufv.br The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ufv.br

For this compound, a computational study would predict the chemical shifts for the methyl protons, the amine protons, and the carbons of the isoxazole ring. The presence of the iodine atom is expected to have a significant effect on the chemical shift of the adjacent C4 carbon due to the heavy atom effect. The amino group at C3 and the methyl group at C5 will also influence the electronic environment and thus the chemical shifts of the ring atoms.

A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate the expected output from such a computational study. The values are for illustrative purposes only and are not based on actual calculations for this specific molecule.

Table 1: Hypothetical Predicted NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes only.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~160 |

| C4 | - | ~70 |

| C5 | - | ~170 |

| -CH₃ | ~2.3 | ~12 |

| -NH₂ | ~5.0 | - |

UV-Vis Absorption Wavelength Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This computational technique can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would involve exciting electrons from occupied molecular orbitals to unoccupied molecular orbitals. The energy of these electronic transitions corresponds to the energy of absorbed light. The calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set, as well as the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM), can influence the accuracy of the predictions. mdpi.com

While specific TD-DFT simulations for this compound are not found in the existing literature, studies on other isoxazole derivatives have shown that TD-DFT can provide valuable insights into their electronic properties. nih.govmdpi.com These studies often correlate the calculated λmax values with experimental spectra to validate the computational methodology.

The electronic transitions in this compound would likely involve π-π* and n-π* transitions associated with the isoxazole ring and the substituents. The iodine atom and the amino group, with their lone pairs of electrons, are expected to influence the energies of the molecular orbitals and thus the absorption wavelengths.

An illustrative data table for predicted UV-Vis absorption wavelengths is provided below. These values are hypothetical and intended to show the typical output of a TD-DFT calculation.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound This table is for illustrative purposes only.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~280 | ~0.15 |

| S₀ → S₂ | ~240 | ~0.40 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. ucsb.edu For this compound, computational studies could explore various potential reactions, such as electrophilic or nucleophilic substitution on the isoxazole ring, or reactions involving the amino and methyl substituents.

A key aspect of these studies is the location of transition state structures, which are first-order saddle points on the potential energy surface. ucsb.edu Various algorithms are available for transition state searching. Once a transition state is located, its structure provides insights into the geometry of the activated complex. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While no specific computational studies on the reaction mechanisms of this compound have been reported, research on other isoxazole systems has provided valuable mechanistic insights. For example, computational studies have been used to investigate the base-promoted ring-opening of isoxazoles, identifying the transition state for this process. acs.org Other studies have explored the mechanism of cycloaddition reactions to form isoxazole rings. rsc.org Theoretical investigations into the photoinduced ring-opening reactions of isoxazole have also been conducted, providing a detailed picture of the reaction pathways. aip.orgacs.org

For this compound, a computational study could, for instance, investigate the mechanism of a substitution reaction at the C4 position, where the iodine atom is replaced by another group. Such a study would involve calculating the energies of the reactants, the transition state, and the products to determine the reaction's feasibility and kinetics. The role of catalysts in facilitating such reactions could also be explored computationally.

Applications of 4 Iodo 5 Methylisoxazol 3 Amine in Advanced Chemical Research

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 4-Iodo-5-methylisoxazol-3-amine ring allows for its elaboration into more intricate molecular architectures. The carbon-iodine bond provides a handle for various cross-coupling reactions, while the amino group can participate in a range of condensation and substitution reactions.

Precursor for Diversified Heterocyclic Systems

The reactivity of this compound makes it an ideal starting material for the construction of a variety of heterocyclic systems. Isoxazoles are a recognized class of five-membered heterocycles that are integral to numerous bioactive natural products and synthetic drugs. d-nb.info The ability to introduce substituents at the 4-position through the iodine atom allows for the generation of trisubstituted isoxazoles, which are important structural motifs in medicinal chemistry. d-nb.info

For instance, the iodine can be displaced or utilized in coupling reactions to append other rings or functional groups, leading to the formation of fused or substituted heterocyclic frameworks. Research has demonstrated the use of related aminoisoxazoles in the synthesis of complex structures like pyrimido[5,4-c]quinolin-5-ones, which have shown potential biological activities. sigmaaldrich.comsigmaaldrich.com The synthesis of such diversified systems is crucial for exploring new chemical space and identifying novel bioactive compounds.

Synthesis of Libraries for Chemical Biology Research

The generation of compound libraries with diverse structures is a cornerstone of modern chemical biology research, enabling the screening for molecules with specific biological functions. The adaptability of this compound as a synthetic precursor makes it a valuable component in the creation of such libraries. By systematically varying the substituents introduced at the iodo and amino positions, researchers can rapidly generate a large number of distinct isoxazole (B147169) derivatives.

A study focused on the development of allosteric RORγt inverse agonists utilized a focused library approach, diversifying the C-4 and C-5 positions of an isoxazole core to improve activity and pharmacokinetic profiles. dundee.ac.uk This highlights how isoxazole-based libraries can be systematically constructed to probe biological targets. The synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates from arylisothiocyanate derivatives further illustrates the potential for creating diverse isoxazole-based compound collections. researchgate.net

Scaffold in Medicinal Chemistry Research and Drug Discovery Processes

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. This compound provides a robust and modifiable isoxazole core for the design and synthesis of new therapeutic agents.

Design and Synthesis of Novel Isoxazole-Containing Scaffolds

The inherent structure of this compound allows for its use as a central scaffold upon which novel drug candidates can be built. The iodo group serves as a key functional handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the exploration of a vast chemical space around the isoxazole core.

For example, research into novel histone deacetylase (HDAC) inhibitors involved the design and synthesis of a series of isoxazole-based compounds. nih.gov Although not directly starting from this compound, this work underscores the importance of the isoxazole scaffold in designing enzyme inhibitors. nih.gov Similarly, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as a novel scaffold active against cancer cells demonstrates the strategy of building upon a core heterocyclic structure to develop potent therapeutic agents. nih.gov The development of 3,4,5-trisubstituted isoxazoles via [3+2]-cycloaddition reactions further showcases the methods available for creating complex isoxazole-containing molecules for drug discovery programs. d-nb.info

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives in Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The ability to systematically modify this compound at specific positions makes it an excellent tool for conducting detailed SAR studies.

A notable example is the investigation of trisubstituted isoxazoles as selective allosteric ligands for the RORγt nuclear receptor. dundee.ac.uk In this study, researchers conducted SAR studies around the C-4 and C-5 positions of the isoxazole ring to enhance potency and selectivity. dundee.ac.uk This systematic approach, guided by in silico docking, allowed for the identification of key structural features required for high-affinity binding. dundee.ac.uk The synthesis and SAR studies of other classes of compounds, such as benzenesulfonamide (B165840) derivatives as 12-lipoxygenase inhibitors, also highlight the general importance of SAR in optimizing ligand-target interactions. nih.gov

Exploration as Pharmacophore in Ligand-Target Interaction Studies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The isoxazole ring, with its specific arrangement of heteroatoms and potential for hydrogen bonding, can act as a key pharmacophoric element.

The use of this compound as a starting point allows for the precise placement of various functional groups, enabling researchers to probe the pharmacophoric requirements of a specific biological target. Ligand-based pharmacophore modeling is a common strategy used to identify novel inhibitors for targets like topoisomerase I. nih.gov While not directly mentioning this compound, the principles of using a core scaffold to define a pharmacophore are highly relevant. The isoxazole moiety can be strategically incorporated into molecules designed to interact with specific binding sites, such as the zinc-binding group in histone deacetylases. nih.gov

Molecular Modeling and Docking Studies for Target Identification and Mechanism Exploration

The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, present in a variety of clinically used drugs and molecules under investigation for therapeutic purposes. nih.govdigitellinc.com Computational methods such as molecular modeling and docking are indispensable tools in the development of isoxazole-containing drug candidates. These techniques allow for the rational design of novel molecules, prediction of their binding affinity to biological targets, and elucidation of their mechanism of action at a molecular level.

While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its potential in drug discovery. The structural features of this compound, namely the isoxazole ring, the amino group, and the iodo-substituent, offer multiple points for chemical modification to generate a library of derivatives. These derivatives can then be computationally screened against various biological targets.

A pertinent example of this approach is the development of non-steroidal farnesoid X receptor (FXR) agonists, where the isoxazole core is a key structural element. nih.govnih.govresearchgate.net FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism, making it an attractive target for treating metabolic diseases. nih.gov In the design of novel FXR agonists, molecular docking studies are employed to predict how different isoxazole derivatives will bind to the ligand-binding domain (LBD) of the receptor. For instance, docking studies have revealed that the isoxazole ring can form crucial interactions, such as hydrogen bonds and π-stacking, with key amino acid residues in the FXR LBD, like His447 and Trp469. nih.gov

The general workflow for such a study involving a hypothetical derivative of this compound would be:

Library Generation: The amino and iodo groups of this compound would be chemically modified to create a diverse set of new compounds.

Target Selection: A biological target, for example, a protein kinase or a nuclear receptor, would be chosen based on therapeutic needs.

Molecular Docking: The generated library of compounds would be docked into the binding site of the selected target protein using specialized software. This process predicts the most favorable binding pose and calculates a docking score, which is an estimate of the binding affinity.

Binding Mode Analysis: The predicted binding poses are visually inspected to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the compound and the protein.

Hit Identification and Optimization: Compounds with the best docking scores and favorable binding modes are identified as "hits" and prioritized for synthesis and biological testing. Further rounds of modeling can be used to optimize these hits into lead compounds with improved potency and selectivity.

The insights gained from these computational studies are invaluable for guiding synthetic efforts, reducing the number of compounds that need to be synthesized and tested, and accelerating the drug discovery process.

Role in Materials Science and Functional Molecule Development

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of advanced materials and functional molecules. The presence of a reactive amino group and a carbon-iodine bond on the isoxazole ring allows for a wide range of chemical transformations.

Intermediate for Polymer or Supramolecular Chemistry Research

The iodo-substituent on the isoxazole ring is particularly significant for applications in polymer and supramolecular chemistry. The carbon-iodine bond can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling and the Sonogashira coupling , are extensively used to synthesize conjugated polymers and complex organic molecules from aryl halides. nih.govrsc.orgwikipedia.orgmdpi.comorgsyn.orgyoutube.com Research has shown that 4-iodoisoxazoles are effective substrates for these reactions. rsc.orgresearchgate.net For example, the Sonogashira coupling of 4-iodoisoxazoles with terminal alkynes proceeds with high yields, providing a route to C4-alkynylisoxazoles. rsc.orgresearchgate.net These products can serve as monomers for polymerization or as building blocks for larger, well-defined molecular architectures.

A potential application of this compound is in the synthesis of novel polymers. For instance, by first protecting the amino group, the iodo-isoxazole core could be subjected to a Suzuki coupling with a diboronic acid ester to create a polymer chain. Subsequent deprotection and functionalization of the amino groups along the polymer backbone could lead to materials with tunable properties for applications in electronics, sensing, or separations.

In the realm of supramolecular chemistry , the iodine atom can act as a halogen bond donor . Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, which has emerged as a powerful tool for the controlled assembly of molecules in the solid state. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F). The iodo-substituent in this compound, combined with the hydrogen-bond donating and accepting capabilities of the amino group and the isoxazole ring nitrogens, makes it an excellent candidate for designing complex, self-assembling supramolecular structures.

Development of Fluorescent Probes or Sensors

The isoxazole nucleus is a component of various fluorescent molecules. rsc.orgresearchgate.net While the isoxazole ring itself may not be strongly fluorescent, its incorporation into larger conjugated systems can lead to materials with interesting photophysical properties. wikipedia.org Some isoxazole-containing molecules have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation, which has applications in sensing and bioimaging. rsc.org

This compound can serve as a versatile precursor for the development of novel fluorescent probes and chemical sensors. The amino group provides a convenient handle for attaching other molecules, such as fluorophores or receptor units for specific analytes. For example, the amino group could be reacted with a fluorophore containing a reactive group like an isothiocyanate or a carboxylic acid.

Alternatively, the iodo group can be used to extend the conjugation of the system through cross-coupling reactions. For instance, a Sonogashira coupling with a fluorescent alkyne could be used to create a highly conjugated molecule with tailored absorption and emission properties.

The development of chemosensors based on isoxazole derivatives has also been reported. These sensors can detect the presence of specific ions, such as fluoride (B91410) or copper(II), through changes in their optical properties (color or fluorescence). The design of such sensors often involves a receptor unit that selectively binds the target ion and a signaling unit (fluorophore) that reports the binding event. The functional groups of this compound make it an attractive scaffold for integrating both receptor and signaling functionalities into a single molecule.

Inability to Generate Article Due to Lack of Specific Research Data

Following a comprehensive and targeted search for scientific literature, it has been determined that there is insufficient publicly available research data to generate the requested article on the "Advanced Analytical and Spectroscopic Characterization Methodologies for this compound" (CAS Number: 930-85-8).

The creation of the specified content, particularly for the following sections, is contingent on access to published experimental data:

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Iodo 5 Methylisoxazol 3 Amine

Chromatographic Methods:Requires documented methods and results, such as retention times from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analyses.

Extrapolating data from the parent compound, 3-Amino-5-methylisoxazole (B124983), would be scientifically inaccurate. The presence of a heavy and electronegative iodine atom at the 4-position of the isoxazole (B147169) ring would significantly alter the electronic environment and mass of the molecule, leading to substantial differences in all its spectroscopic and analytical profiles compared to the non-iodinated analogue.

Therefore, to adhere to the core requirements of generating scientifically accurate content with detailed research findings and data tables, the article cannot be produced at this time. Should peer-reviewed studies detailing the analytical characterization of 4-Iodo-5-methylisoxazol-3-amine become publicly available, the generation of this article would be feasible.

An in-depth analysis of publicly available scientific literature reveals a significant scarcity of detailed research focused on the advanced characterization of this compound. While this chemical compound is cataloged by various suppliers, comprehensive studies detailing its specific analytical and spectroscopic properties, as mandated by the requested article structure, are not readily accessible.

The requested sections on "Advanced Analytical and Spectroscopic Characterization Methodologies" and "Advanced Microscopic Techniques for Material Characterization" necessitate access to detailed experimental data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallographic studies, as well as microscopic analysis of any derived materials.

Therefore, the generation of a professional and authoritative article strictly adhering to the provided, highly specific outline is not feasible at this time due to the lack of foundational research data.

Future Research Directions and Open Questions in 4 Iodo 5 Methylisoxazol 3 Amine Chemistry

Catalyst Development for Enhanced Synthetic Efficiency

The synthesis of 4-Iodo-5-methylisoxazol-3-amine and its derivatives is an area where catalytic advancements could dramatically improve efficiency, yield, and sustainability. Current synthetic approaches for related iodo-isoxazoles often rely on stoichiometric iodinating agents like N-iodosuccinimide (NIS) in the presence of an acid. google.com While effective, these methods can generate significant waste. Future research should focus on developing catalytic iodination processes.

A primary avenue of research is the exploration of transition-metal-free catalytic systems. Organocatalysis, for instance, could provide a milder and more environmentally benign alternative. The use of tartaric acid as a catalyst in the synthesis of other isoxazole (B147169) derivatives suggests that chiral or achiral organic acids could be developed to facilitate the selective iodination of the 3-amino-5-methylisoxazole (B124983) precursor. researchgate.net

Furthermore, the development of transition-metal catalysts for the direct C-H iodination of the isoxazole ring would be a significant leap forward. This would bypass the need for pre-functionalized substrates and reduce the number of synthetic steps. Research into palladium, copper, or ruthenium-based catalytic systems, which have shown promise in other heterocyclic C-H functionalization reactions, could be particularly fruitful.

Table 1: Potential Catalytic Systems for Investigation

| Catalytic Approach | Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Iodination | Organocatalysts (e.g., derivatives of tartaric acid, aminocatalysts) | Metal-free, milder conditions, potentially enantioselective. | Development of catalysts for regioselective iodination of the 3-amino-5-methylisoxazole core. |

| Direct C-H Iodination | Transition Metals (e.g., Palladium, Copper, Ruthenium complexes) | High atom economy, reduced synthetic steps. | Designing ligands to control reactivity and selectivity on the electron-rich isoxazole ring. |

| Halogen Bonding Catalysis | Iodonium Salt Catalysts | Activation of iodine source under mild conditions. | Exploring the use of catalytic quantities of Lewis acidic iodine sources to promote the reaction with I2. |

Exploration of Novel Chemical Transformations

The trifunctional nature of this compound offers a rich playground for exploring novel chemical transformations. The iodine atom is a synthetic handle primed for a wide array of cross-coupling reactions, while the amino group can participate in condensations and heterocyclizations.

Future work should systematically explore transition-metal-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C4 position. google.com These reactions would enable the rapid assembly of a diverse library of complex aryl, alkynyl, and amino-substituted isoxazoles, which are valuable scaffolds in medicinal chemistry.

Beyond established cross-coupling methods, there is an opportunity to investigate more novel transformations. For example, the reactivity of the amino group in concert with the isoxazole ring can lead to unique heterocyclic systems. Studies on the related 3-amino-5-methylisoxazole have shown its ability to react with pyruvic acid derivatives to form furanones and pyrrolones, where only the amino group participates in the heterocyclization. researchgate.net Investigating how the C4-iodo substituent influences the course of these multicomponent reactions could reveal new and unexpected molecular architectures.

Table 2: Proposed Novel Chemical Transformations

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-5-methylisoxazol-3-amines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-5-methylisoxazol-3-amines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-substituted-4-amino-5-methylisoxazol-3-amines |

| Multicomponent Heterocyclization | Pyruvic acids, aldehydes | Novel fused isoxazolo-pyrrolones or other complex heterocycles |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous-flow and automated platforms represents a significant opportunity for improving safety, scalability, and reproducibility. Batch synthesis of heterocyclic compounds can sometimes be hampered by poor heat transfer and the risks associated with handling hazardous reagents at a large scale.

Drawing parallels from the successful continuous-flow synthesis of other nitrogen-rich heterocycles like 3-Amino-4-amidoximinofurazan (AAOF), a flow-based approach to this compound could offer substantial benefits. rsc.org For instance, the iodination step, which can be exothermic, could be precisely controlled in a microreactor, minimizing the risk of thermal runaway and improving selectivity. rsc.org Subsequent purification and derivatization steps, such as cross-coupling reactions, could also be integrated into a continuous sequence.

Key advantages of a flow chemistry approach include:

Enhanced Safety: Small reactor volumes and superior heat and mass transfer mitigate the risks of exothermic reactions and handling unstable intermediates. rsc.org

Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes, with a significant reduction in total reaction time. rsc.org

Process Control: Precise control over parameters like temperature, pressure, and residence time allows for optimization of yield and purity. rsc.org

Future research should focus on developing and optimizing a multi-step flow process, from the initial formation of the isoxazole ring to its final functionalization, creating a streamlined and efficient manufacturing platform.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of reactions involving this compound. To date, detailed computational studies on this specific molecule are lacking, representing a significant open field of inquiry.

Future research should employ Density Functional Theory (DFT) to model the mechanisms of key synthetic transformations. For example, DFT could be used to:

Elucidate the transition states of catalytic C-H iodination, helping to design more efficient catalysts.

Predict the regioselectivity of various electrophilic substitution reactions on the isoxazole ring.

Model the reaction pathways of multicomponent reactions to understand how the electronic influence of the iodine atom affects the outcome compared to its non-iodinated analogue. researchgate.net

Furthermore, in silico screening and molecular docking studies, similar to those used in the design of other heterocyclic antimicrobial agents, could be applied to derivatives of this compound. nih.gov By computationally predicting the binding affinity of virtual libraries of its derivatives against biological targets (e.g., bacterial or viral enzymes), researchers can prioritize the synthesis of compounds with the highest likelihood of exhibiting desired biological activity. This predictive modeling can significantly streamline the drug discovery process.

Exploitation in Emerging Fields of Chemical Science

The unique structural features of this compound make it a prime candidate for exploitation in several emerging areas of chemical science, beyond traditional small-molecule drug discovery.

One of the most promising applications is in the field of peptidomimetics . The isoxazole scaffold can act as a rigid, unnatural amino acid surrogate. Research on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid has demonstrated its successful incorporation into peptides using solid-phase synthesis. nih.gov The this compound scaffold could be similarly adapted to create novel α/β-mixed peptides. The iodine atom provides an orthogonal handle for further functionalization, such as fluorescent labeling or conjugation to other molecules, which is highly valuable for creating sophisticated chemical biology probes.

Another emerging area is the development of covalent inhibitors . The combination of a nucleophilic amino group and an electrophilically-activatable iodo-aryl moiety could be leveraged to design targeted covalent inhibitors. The amino group could participate in initial non-covalent binding within a protein active site, positioning the iodo-isoxazole core for a subsequent covalent reaction with a nearby nucleophilic residue (e.g., cysteine).

Finally, the ability to undergo cross-coupling reactions makes this compound a valuable building block for materials science , enabling its incorporation into conjugated polymers or functional organic materials where the electronic properties of the isoxazole ring can be exploited.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-5-methylisoxazol-3-amine, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of iodinated isoxazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, halogenation of 5-methylisoxazol-3-amine precursors using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or THF can optimize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product with >95% purity. Reaction monitoring via TLC and intermediate characterization by -NMR ensures regioselectivity and avoids byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for confirming the amine and iodine positions. The methyl group (5-CH) typically appears as a singlet at ~2.5 ppm in -NMR, while the iodine substituent deshields adjacent carbons in -NMR .

- IR Spectroscopy : Stretching frequencies for the isoxazole ring (C=N at ~1600 cm) and NH (3200–3400 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct peak) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (via the SHELX suite) is ideal for determining bond lengths, angles, and intermolecular interactions. For iodinated compounds, heavy-atom effects improve phase determination. Key steps include:

- Growing crystals via slow evaporation (e.g., in dichloromethane/hexane).

- Data collection at low temperatures (100 K) to reduce thermal motion.

- Refinement with SHELXL to model disorder or anisotropic thermal parameters, particularly around the iodine atom .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) can model the compound’s electronic structure. Focus on:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

- Iodine Substituent Effects : Electron-withdrawing effects on ring reactivity.

- Transition-State Modeling : For Suzuki-Miyaura couplings, simulate Pd-catalyzed pathways to predict regioselectivity .

Q. How do researchers reconcile conflicting bioactivity data for halogenated isoxazole amines in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, MIC protocols). Strategies include:

- Standardized Testing : Follow CLSI guidelines for broth microdilution assays.

- Structural Analog Comparison : Benchmark against known antimicrobial isoxazoles (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to isolate iodine’s role .

- Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Experimental Design & Data Analysis

Q. What strategies mitigate iodine loss during functionalization reactions of this compound?

- Methodological Answer :

- Reaction Solvent : Use anhydrous, deoxygenated solvents (e.g., THF, DMF) to prevent hydrolysis or radical pathways.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) with mild bases (KCO) minimize dehalogenation in cross-coupling reactions.

- Monitoring : Track iodine retention via -NMR or ICP-MS post-reaction .

Q. How can researchers optimize the stability of this compound in biological assays?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (Ar/N) to prevent photodegradation and oxidation.

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) for in vitro studies.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .

Structural and Mechanistic Insights

Q. What role does the iodine substituent play in the electronic properties of this compound?

- Methodological Answer : The iodine atom’s polarizable electron cloud induces:

- Ring Electron Deficiency : Enhances electrophilic aromatic substitution (EAS) reactivity at the 5-methyl position.

- Steric Effects : The bulky iodine may hinder π-stacking in crystallographic packing, observed via X-ray data .

Q. How can researchers validate the proposed mechanism of immunomodulatory activity for this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro